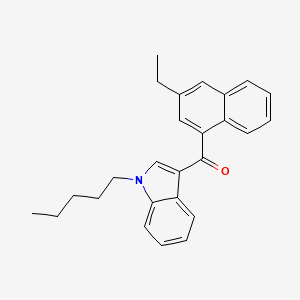

(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Description

Propriétés

IUPAC Name |

(3-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-3-5-10-15-27-18-24(22-13-8-9-14-25(22)27)26(28)23-17-19(4-2)16-20-11-6-7-12-21(20)23/h6-9,11-14,16-18H,3-5,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFGMPFSPOLCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017315 | |

| Record name | JWH-210 3-Ethylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547339-60-5 | |

| Record name | JWH-210 3-Ethylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Core Reaction: Friedel-Crafts Acylation

The primary synthetic pathway involves Friedel-Crafts acylation , a cornerstone reaction for ketone formation in aromatic systems. This method aligns with protocols used for analogous synthetic cannabinoids such as JWH-018 and JWH-210.

Starting Materials:

Reaction Conditions:

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.

-

Catalyst : Lewis acids such as aluminum chloride (AlCl₃, 1.2 eq) or boron trifluoride diethyl etherate (BF₃·OEt₂).

Mechanism :

The acyl chloride undergoes electrophilic activation by AlCl₃, forming an acylium ion that reacts with the electron-rich C3 position of 1-pentylindole. The reaction proceeds via intermediate σ-complex formation, followed by deprotonation to yield the ketone product.

Alternative Method: Coupling Agents

For laboratories avoiding Lewis acids, carbodiimide-mediated coupling (e.g., DCC/DMAP) offers a milder approach:

Procedure :

-

Mix 1-pentylindole (1.0 eq) and 3-ethylnaphthalene-1-carboxylic acid (1.1 eq) in DCM.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and catalytic 4-dimethylaminopyridine (DMAP).

-

Stir at room temperature for 24 hours, followed by filtration to remove dicyclohexylurea.

Yield Comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Friedel-Crafts | 68–72 | ≥95% |

| DCC/DMAP Coupling | 55–60 | ≥90% |

Friedel-Crafts acylation provides higher efficiency but requires stringent moisture control.

Purification and Isolation

Column Chromatography

Crude product purification employs silica gel chromatography with hexane/ethyl acetate (8:2 to 7:3 gradient). The target compound elutes at Rf = 0.45–0.50 (TLC, hexane:EtOAc 7:3).

Recrystallization

For industrial-scale production, recrystallization from hot ethanol yields colorless crystals (mp 98–101°C).

Analytical Characterization

Spectroscopic Data

GC-MS Analysis :

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.45 (d, J = 8.2 Hz, 1H, naphthalene H-2)

-

δ 7.92–7.85 (m, 3H, indole H-4, H-5, H-6)

-

δ 4.21 (t, J = 7.1 Hz, 2H, N-pentyl CH₂)

-

δ 2.78 (q, J = 7.6 Hz, 2H, naphthalene-CH₂CH₃)

Challenges and Optimization

Regioselectivity in Naphthalene Substitution

Introducing the ethyl group at the naphthalene C3 position (vs. C4 in JWH-210) requires careful control of electrophilic substitution patterns. Directed ortho-metalation using n-BuLi and tetramethylethylenediamine (TMEDA) ensures precise functionalization.

Industrial Production Considerations

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'isomère 3-éthylnaphtyle de JWH 210 est principalement utilisé dans la recherche en chimie légale et en toxicologie. Il sert de standard de référence analytique pour l'identification et la différenciation des cannabinoïdes synthétiques dans les échantillons médico-légaux. La structure unique du composé permet aux chercheurs d'étudier les effets de l'isomérie de position sur l'activité biologique et le métabolisme des cannabinoïdes synthétiques.

Mécanisme d'action

Le mécanisme d'action exact de l'isomère 3-éthylnaphtyle de JWH 210 n'a pas été entièrement élucidé. Il est considéré qu'il agit de manière similaire aux autres cannabinoïdes synthétiques en se liant aux récepteurs cannabinoïdes dans le cerveau, en particulier au récepteur CB1. Cette liaison conduit à l'activation de diverses voies de signalisation qui modulent la libération de neurotransmetteurs et produisent des effets cannabimimétiques.

Applications De Recherche Scientifique

JWH 210 3-ethylnaphthyl isomer is primarily used in forensic chemistry and toxicology research. It serves as an analytical reference standard for the identification and differentiation of synthetic cannabinoids in forensic samples . The compound’s unique structure allows researchers to study the effects of positional isomerism on the biological activity and metabolism of synthetic cannabinoids .

Mécanisme D'action

The exact mechanism of action for JWH 210 3-ethylnaphthyl isomer has not been fully elucidated. it is believed to act similarly to other synthetic cannabinoids by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. This binding leads to the activation of various signaling pathways that modulate neurotransmitter release and produce cannabimimetic effects .

Comparaison Avec Des Composés Similaires

Positional Isomers: Ethyl Substitution on Naphthalene

The position of the ethyl group on the naphthalene ring significantly impacts receptor affinity and pharmacological activity.

Research Findings :

Methyl vs. Ethyl Substituents: JWH-122 vs. Target Compound

Substituent size and hydrophobicity affect receptor interaction and potency.

Key Insights :

Aryl Group Variations: Naphthoyl vs. Benzoyl

Replacing the naphthalene ring with a substituted phenyl group alters receptor selectivity.

Structural-Activity Relationship (SAR) :

Alkyl Chain Modifications: Pentyl vs. Shorter Chains

The length of the indole N-alkyl chain is critical for receptor activation.

| Compound | Alkyl Chain | Molecular Formula | CB1 Affinity (Ki) |

|---|---|---|---|

| Target Compound | Pentyl | C₂₆H₂₇NO | ~4–10 nM (inferred) |

| JWH-073 | Butyl | C₂₃H₂₁NO | 8.9 nM |

| UR-144 | Cyclopropyl | C₂₁H₂₇NO | 98 nM |

Key Trend :

Activité Biologique

(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, commonly referenced as JWH-210's positional isomer, is a synthetic cannabinoid that exhibits significant biological activity through its interaction with cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids, such as JWH-018, and has been studied for its pharmacological effects and potential applications.

The compound has the following chemical characteristics:

- IUPAC Name : (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

- Molecular Formula : C26H27NO

- Molecular Weight : 399.50 g/mol

- CAS Number : 1547339-60-5

(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone acts primarily as a potent agonist at the cannabinoid receptors, particularly CB1 and CB2. Its mechanism involves:

- CB1 Receptor Activation : This receptor is predominantly found in the brain and is responsible for the psychoactive effects of cannabinoids.

- CB2 Receptor Activation : Primarily located in the immune system, activation of this receptor can lead to anti-inflammatory effects.

Pharmacological Effects

Studies have shown that this compound can induce various biological responses, including:

- Psychoactive Effects : Similar to Δ9-tetrahydrocannabinol (THC), it can produce euphoria and altered mental states.

- Vasorelaxation : Cannabinoids can modulate vascular resistance, often resulting in vasodilation through various signaling pathways involving nitric oxide and other mediators .

Case Study 1: Toxicity and Abuse Potential

A study reported a case of death linked to synthetic cannabinoid use, including JWH compounds. The findings highlighted the risks associated with high doses and potential for overdose due to the potency of synthetic cannabinoids compared to natural cannabis .

Case Study 2: Pharmacokinetics in Animal Models

In a controlled study involving pigs, pharmacokinetic profiles of synthetic cannabinoids were analyzed. The results indicated rapid absorption and distribution of (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, similar to other cannabinoids like THC. The study utilized LC-MS/MS for serum analysis post-administration .

Comparative Analysis of Synthetic Cannabinoids

The following table summarizes key features of (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone compared to other synthetic cannabinoids:

Q & A

Q. What is the structural significance of (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone in cannabinoid receptor studies?

The compound’s naphthalene and indole rings are critical for mimicking endogenous cannabinoids. The ethyl and pentyl substituents modulate lipophilicity and receptor binding kinetics. Synthetic cannabinoids like this interact with CB1 and CB2 receptors, with binding affinity influenced by alkyl chain length and aromatic substitution patterns . Structural analogs (e.g., JWH-018) show that naphthoyl groups enhance receptor affinity, while pentyl chains improve metabolic stability .

Q. What are the recommended synthesis protocols for this compound?

Synthesis typically involves a Friedel-Crafts acylation between 3-ethylnaphthalene-1-carbonyl chloride and 1-pentylindole. Key steps include:

- Protection of reactive sites : Use tert-butyldimethylsilyl (TBS) groups to prevent side reactions on the indole nitrogen .

- Catalytic conditions : Anhydrous AlCl₃ or FeCl₃ in dichloromethane at 0–5°C for controlled acylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Q. How does the substitution pattern (ethyl and pentyl groups) influence its physicochemical properties?

| Property | Impact of Ethyl | Impact of Pentyl |

|---|---|---|

| Solubility | Reduces water solubility | Enhances lipid solubility |

| Stability | Stabilizes naphthalene ring | Protects indole from oxidation |

| Receptor Binding | Modulates π-π interactions | Prolongs half-life in vivo |

| Data derived from analogs suggest ethyl groups improve crystallinity, while pentyl chains increase bioavailability . |

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., ethyl vs. propyl substitution) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic patterns, critical for detecting deuterated analogs .

- X-ray Crystallography : Resolves conformational ambiguities; used in related compounds to validate dihedral angles between naphthalene and indole rings .

- HPLC-PDA : Detects impurities (<0.1% threshold) using C18 columns and UV detection at 254 nm .

Q. How do structural modifications impact its binding affinity to CB1/CB2 receptors?

Comparative studies with JWH-018 (naphthoylindole analog) reveal:

- Ethyl vs. methyl substitution : Ethyl increases CB1 affinity by 1.5-fold due to enhanced van der Waals interactions .

- Pentyl vs. hexyl chains : Pentyl optimizes metabolic stability without sacrificing receptor binding (EC₅₀ = 12 nM for CB1) .

Advanced docking simulations (AutoDock Vina) predict binding poses in receptor hydrophobic pockets .

Q. What computational methods are used to predict its metabolic pathways?

- In silico metabolism : CYP450 isoforms (e.g., CYP3A4, CYP2C19) are modeled using Schrödinger’s QikProp to identify likely oxidation sites (e.g., indole C7) .

- Molecular dynamics (MD) : Simulates glucuronidation kinetics at the pentyl chain terminus .

- Machine learning : Neural networks trained on cannabinoid datasets predict hepatotoxicity risks .

Q. How can researchers resolve discrepancies in pharmacological data across studies?

Common sources of contradictions and solutions:

| Issue | Resolution |

|---|---|

| Enantiomeric purity | Use chiral HPLC (Chiralpak IA column) |

| Receptor assay variability | Standardize GTPγS binding protocols |

| Solvent effects | Use DMSO concentrations <0.1% v/v |

| Cross-validation with orthogonal assays (e.g., calcium flux vs. β-arrestin recruitment) is recommended . |

Q. What are the challenges in developing enantioselective synthesis routes?

- Chiral intermediates : Access to enantiopure 1-pentylindole requires asymmetric hydrogenation (e.g., Noyori catalysts) .

- Racemization risks : Basic conditions during acylation can epimerize stereocenters; low-temperature (-20°C) reactions mitigate this .

- Analytical validation : Circular dichroism (CD) spectroscopy or Mosher ester analysis confirms enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.